molecular formula C22H22N2O3S B11170502 2-[(benzylsulfonyl)amino]-N-(4-methylbenzyl)benzamide

2-[(benzylsulfonyl)amino]-N-(4-methylbenzyl)benzamide

Cat. No.: B11170502
M. Wt: 394.5 g/mol
InChI Key: QKPHJHWDISUTCK-UHFFFAOYSA-N
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Description

2-[(Benzylsulfonyl)amino]-N-(4-methylbenzyl)benzamide is an organic compound with a complex structure that includes benzyl, sulfonyl, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(benzylsulfonyl)amino]-N-(4-methylbenzyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzylsulfonyl chloride, which is then reacted with an amine to form the sulfonamide. This intermediate is further reacted with 4-methylbenzylamine to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(Benzylsulfonyl)amino]-N-(4-methylbenzyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

2-[(Benzylsulfonyl)amino]-N-(4-methylbenzyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(benzylsulfonyl)amino]-N-(4-methylbenzyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfonyl group is particularly important for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Benzylsulfonyl)amino]-N-(4-methylbenzyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

2-(benzylsulfonylamino)-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C22H22N2O3S/c1-17-11-13-18(14-12-17)15-23-22(25)20-9-5-6-10-21(20)24-28(26,27)16-19-7-3-2-4-8-19/h2-14,24H,15-16H2,1H3,(H,23,25)

InChI Key

QKPHJHWDISUTCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NS(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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